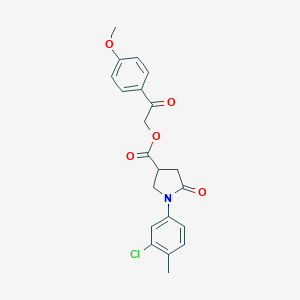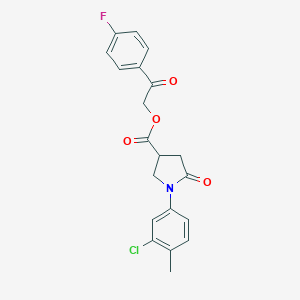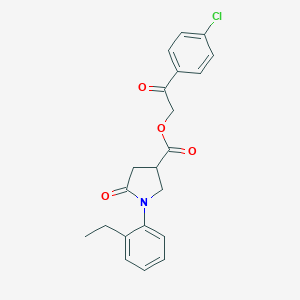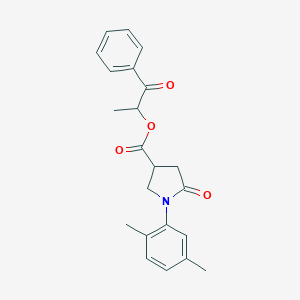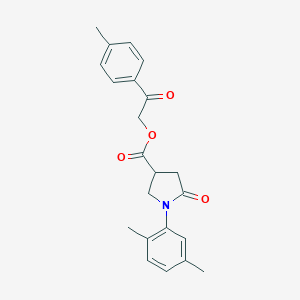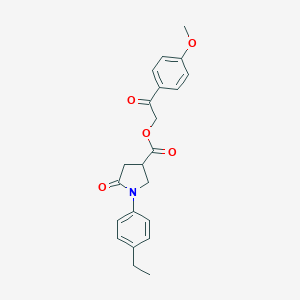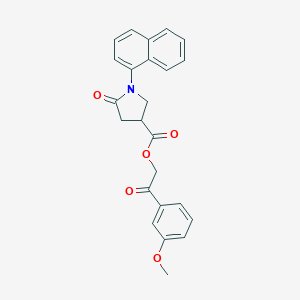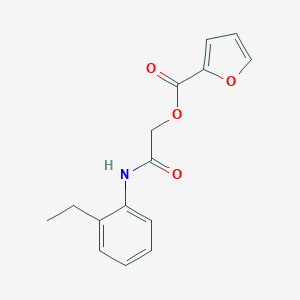
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate in lab experiments include its potential as a drug delivery system and its anti-inflammatory and analgesic properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential.
Direcciones Futuras
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate. These include further investigation of its mechanism of action, its potential as a drug delivery system, and its potential as an antitumor agent. Additionally, the compound could be studied for its potential in treating other inflammatory conditions and pain disorders. Further research is needed to fully understand the potential of this compound in various scientific research applications.
In conclusion, this compound is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves the reaction between 2-oxo-2-phenylethyl bromide and 1-(naphthalen-1-yl)-2-pyrrolidin-1-yl-ethanone in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a drug delivery system.
Propiedades
Fórmula molecular |
C23H19NO4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
phenacyl 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-21(17-8-2-1-3-9-17)15-28-23(27)18-13-22(26)24(14-18)20-12-6-10-16-7-4-5-11-19(16)20/h1-12,18H,13-15H2 |
Clave InChI |
AWPDMOZCEVOGTH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




